BenchChemオンラインストアへようこそ!

N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Molecular properties Lipophilicity SAR

This N,N'-disubstituted oxalamide is structurally differentiated by its unique combination of a 4-methylbenzyl group, a tosyl-protected 1,3-oxazinan-2-yl ring, and a central oxalamide core. The para-methyl substitution distinguishes it from the N1-benzyl analog (CAS 872862-58-3), providing a critical SAR probe for c-Met kinase inhibition studies (US20060241104). Its molecular weight of 445.53 g/mol and calculated lipophilicity increment support multiparameter optimization in drug discovery. Generic substitution is inadvisable; procure the exact compound for reproducible target engagement and immunomodulatory profiling.

Molecular Formula C22H27N3O5S
Molecular Weight 445.53
CAS No. 869071-27-2
Cat. No. B2775717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
CAS869071-27-2
Molecular FormulaC22H27N3O5S
Molecular Weight445.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C22H27N3O5S/c1-16-4-8-18(9-5-16)14-23-21(26)22(27)24-15-20-25(12-3-13-30-20)31(28,29)19-10-6-17(2)7-11-19/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyIJNVYGFTWAYUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 869071-27-2): Structural Identity and Procurement-Relevant Physicochemical Profile


N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (CAS: 869071-27-2) is a synthetic N,N'-disubstituted oxalamide derivative with a molecular formula of C22H27N3O5S and a molecular weight of 445.53 g/mol . The compound integrates three distinct structural motifs: a 4-methylbenzyl group on the N1 amide, a tosyl-protected 1,3-oxazinan-2-yl ring system linked via a methylene bridge to the N2 amide, and a central oxalamide (-CO-CO-NH-) core. This specific combination of substituents is not present in any single alternative compound within the accessible chemical space, establishing its structural uniqueness for procurement specification. The closest identified analog is N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (CAS: 872862-58-3, MW: 431.5 g/mol, C21H25N3O5S) , which differs solely by the absence of the para-methyl substituent on the benzyl ring.

N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: Why Simple In-Class Substitution Cannot Satisfy Research Requirements


Generic substitution of this compound with other N,N'-disubstituted oxalamides is inadvisable due to the unique confluence of three key structural features: the tosyl-protected 1,3-oxazinane heterocycle, the oxalamide hydrogen-bonding scaffold, and the 4-methylbenzyl hydrophobic terminus. While the broader oxalamide class exhibits diverse biological activities—including c-Met kinase inhibition [1], neuraminidase inhibition , and immunomodulatory cytokine modulation [2]—each individual derivative's activity profile is highly dependent on its specific substitution pattern. The 4-methyl group on the benzyl ring distinguishes this compound from the unsubstituted benzyl analog (CAS 872862-58-3) by a mass increment of 14 Da (445.53 vs. 431.5 g/mol) , which alters lipophilicity, steric bulk, and potentially target binding. In the absence of direct comparative biological data, this structural differentiation must be considered non-interchangeable for any application where the 4-methylbenzyl pharmacophore is specified.

N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: Quantifiable Differentiation Evidence and Comparator Analysis


Molecular Weight Differentiation from the N1-Benzyl Analog: A 14 Da Mass Shift with Implications for Lipophilicity and Binding

The target compound (C22H27N3O5S, MW 445.53 g/mol) differs from the closest structural analog, N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (C21H25N3O5S, MW 431.5 g/mol), by the presence of a para-methyl substituent on the benzyl ring, producing a molecular weight increment of 14.03 g/mol . This additional methyl group is predicted to increase lipophilicity (estimated ΔcLogP ≈ +0.5 log units), which can influence membrane permeability, protein binding, and pharmacokinetic distribution. In SAR studies of structurally related oxalamide series, para-substitution on the benzyl ring has been shown to modulate both potency and selectivity profiles [1].

Molecular properties Lipophilicity SAR Drug design

Oxalamide Core as a Validated Kinase Inhibitor Pharmacophore: Class-Level Evidence from c-Met Inhibition Patents

The oxalamide scaffold is a recognized pharmacophore for protein tyrosine kinase inhibition, particularly against c-Met. Patent US20060241104 (Bristol-Myers Squibb) describes a series of oxalamide derivatives as c-Met kinase inhibitors with demonstrated utility in treating proliferative diseases [1]. While the specific target compound is not exemplified in this patent, the presence of the oxalamide core and the tosyl-protected heterocycle aligns it with the general structural class of kinase-modulating oxalamides. The tosyl group, in particular, is noted in related oxalamide literature for enhancing binding affinity through sulfonyl-protein interactions .

Kinase inhibition c-Met Cancer Pharmacophore

Immunomodulatory Potential of the Oxalamide Class: Differential Cytokine Modulation by Alicyclic Oxalamide Derivatives

A published study on alicyclic oxalamide derivatives demonstrated that structurally diverse oxalamides can exert differential immunomodulatory effects on macrophages, with some compounds showing immunostimulatory activity (upregulating TNFα and IL6) while others exhibited anti-inflammatory profiles (suppressing these cytokines) [1]. This class-level evidence suggests that the target compound, with its unique 4-methylbenzyl and tosyl-oxazinan substitution pattern, may exhibit a distinct immunomodulatory profile compared to other oxalamide derivatives. However, direct quantitative cytokine modulation data (e.g., IC50 for TNFα suppression or EC50 for IL6 induction) for this specific compound are not available in the public domain.

Immunomodulation TNFα IL6 Cytokine Anti-inflammatory

Neuraminidase Inhibitory Activity of Oxalamide Derivatives: A Class-Level Precedent for Antiviral Screening

A 2022 study identified oxalamide derivatives as a novel class of neuraminidase (NA) inhibitors, with compound Z2 achieving an IC50 of 0.09 μM against NA, which is comparable to the positive control oseltamivir carboxylate (IC50 = 0.10 μM) . This study demonstrated that the oxalamide group forms critical hydrogen bond interactions with Arg118, Arg292, and Arg371 at the NA active site. While the target compound was not tested in this study, the validated oxalamide pharmacophore for NA inhibition suggests potential antiviral screening utility. The tosyl-oxazinan moiety represents a structural feature not present in the Z1-Z10 series, potentially offering differentiated binding modes.

Neuraminidase Antiviral Influenza Enzyme inhibition

LIMITATION STATEMENT: Absence of Direct Head-to-Head Comparative Bioactivity Data

A comprehensive search of publicly available databases (PubMed, ChEMBL, BindingDB, PubChem, ChemSpider, Google Scholar, and major patent repositories) yielded no direct head-to-head or cross-study comparable bioactivity data (e.g., IC50, Ki, EC50, MIC) for N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide against its closest structural analogs. Similarly, no primary research articles or patents were identified that quantitatively characterize the biological activity of this specific compound. The differentiation evidence presented in this guide is based on class-level inferences from structurally related oxalamide derivatives and on physicochemical property comparisons. Prospective purchasers should verify the availability of compound-specific biological data through direct communication with vendors or through custom screening services before basing procurement decisions on assumed biological differentiation.

Data gap Evidence limitation Procurement caveat

N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: Evidence-Backed Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Studies on Benzyl Substitution in Oxalamide-Based Kinase Inhibitor Scaffolds

The 4-methylbenzyl substituent on this compound provides a direct comparator to the N1-benzyl analog (CAS 872862-58-3) for probing the effect of para-methylation on kinase inhibition potency and selectivity. Based on the oxalamide kinase inhibitor pharmacophore established in patent US20060241104 [1], researchers can systematically compare these two compounds in c-Met or related kinase assays to quantify the contribution of the 4-methyl group to target engagement, with the 14 Da mass difference (445.53 vs. 431.5 g/mol) providing a clean SAR probe.

Exploratory Screening for Differential Immunomodulatory Activity in Macrophage-Based Assays

Given the class-level evidence that alicyclic oxalamide derivatives exhibit differential effects on TNFα and IL6 production in LPS-stimulated macrophages [2], this compound can be screened alongside structurally diverse oxalamide analogs to map the immunomodulatory SAR space. The tosyl-oxazinan ring system distinguishes it from previously tested alicyclic amine derivatives, potentially revealing novel cytokine modulation profiles.

Neuraminidase Inhibitor Lead Optimization Leveraging a Distinct Oxalamide Chemotype

The oxalamide class has been validated as a neuraminidase inhibitor scaffold with compound Z2 achieving IC50 = 0.09 μM . The target compound offers a distinct substitution pattern (tosyl-oxazinan vs. the substituted phenyl groups in the Z-series) for exploring alternative binding modes within the NA active site, particularly interactions with the 430-cavity or the triad of arginine residues (Arg118, Arg292, Arg371) that are critical for oxalamide-based inhibition.

Physicochemical Property Benchmarking for Oxalamide Library Design

With a molecular weight of 445.53 g/mol and a calculated lipophilicity increment of approximately +0.5 cLogP units over the N1-benzyl analog , this compound serves as a reference point for assessing the impact of para-methylbenzyl substitution on drug-like properties within oxalamide libraries. This is particularly relevant for multiparameter optimization (MPO) scoring in early-stage drug discovery programs that aim to balance potency with favorable ADME characteristics.

Quote Request

Request a Quote for N1-(4-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.